molecular formula C12H8ClNO2 B1613399 6-(4-Chlorophenyl)nicotinic acid CAS No. 31676-66-1

6-(4-Chlorophenyl)nicotinic acid

Numéro de catalogue: B1613399
Numéro CAS: 31676-66-1
Poids moléculaire: 233.65 g/mol
Clé InChI: WAPOIXVQQDLMPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“6-(4-Chlorophenyl)nicotinic acid” is a chemical compound with the CAS Number: 1256794-74-7 . It has a molecular weight of 268.1 . The IUPAC name for this compound is 6-chloro-4-(4-chlorophenyl)nicotinic acid . The InChI Code for this compound is 1S/C12H7Cl2NO2/c13-8-3-1-7(2-4-8)9-5-11(14)15-6-10(9)12(16)17/h1-6H,(H,16,17) .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C12H7Cl2NO2 . The InChI key for this compound is RQKIPKLSFPBJKZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Applications De Recherche Scientifique

Herbicidal Activity

6-(4-Chlorophenyl)nicotinic acid derivatives have shown promise in herbicidal applications. A study synthesized N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid and found some derivatives exhibited excellent herbicidal activity against certain plants like bentgrass and duckweed. This research suggests a potential for developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Industrial Production Methods

Nicotinic acid, the core structure of this compound, is produced industrially, mainly by oxidation of 5-ethyl-2-methylpyridine. However, this process has environmental concerns due to the production of nitrous oxide. Research on ecological methods for nicotinic acid production has been conducted to find greener and more sustainable industrial applications (Dawid Lisicki et al., 2022).

Vasorelaxation and Antioxidation

Studies have explored the vasorelaxation and antioxidation properties of thionicotinic acid derivatives, including those similar in structure to this compound. These compounds show potential as vasorelaxant and antioxidant agents, which might be further developed for therapeutic applications (Supaluk Prachayasittikul et al., 2010).

Synthesis Methods

Efficient synthesis methods for nicotinic acid derivatives, including those structurally related to this compound, have been developed. This includes processes involving in situ protection and coupling reactions, leading to high yields of the target products. Such advancements in synthesis techniques are crucial for pharmaceutical and industrial applications (Huiping Zhang et al., 2010).

Interaction with Lipoproteins

The interaction between nicotinic acid derivatives and lipoproteins has been a subject of study, given nicotinic acid's role in treating high cholesterol. Research focusing on the electronic structure and molecular docking characteristics of these derivatives, including 6-chloro and 6-bromonicotinic acid, provides insights into their bioactive nature and potential pharmaceutical applications (F. Bardak, 2017).

Atherosclerosis Treatment

Nicotinic acid has been investigated for its potential to inhibit the progression of atherosclerosis. Studies suggest that its antiatherosclerotic effect might be mediated through the activation of the GPR109A receptor on immune cells, indicating potential applications in treating atherosclerosis and other inflammatory diseases (Martina Lukasova et al., 2011).

Inhibiting Carbonic Anhydrase III

Research on 6-substituted nicotinic acid analogs, including those structurally similar to this compound,has shown potential in inhibiting carbonic anhydrase III (CAIII), an enzyme linked to dyslipidemia and cancer progression. These studies provide a foundation for developing new therapeutics targeting CAIII (Haneen K. Mohammad et al., 2017).

Antihyperlipidemic Activity

Nicotinic acid derivatives have been explored for their antihyperlipidemic activity. For instance, new nicotinic acid-based compounds were synthesized and evaluated in a high cholesterol diet-fed rat model, demonstrating their potential in reducing serum cholesterol levels and highlighting their possible use as antihyperlipidemic agents (Mai E. Shoman et al., 2020).

Dual Luminescence Sensing

A europium-based metal-organic framework synthesized with a ligand derived from this compound has been reported to act as a dual sensor for phosphate anions and Fe3+ ions in aqueous media. This application demonstrates the potential of such compounds in sensing and detection technologies (P. Chandra Rao et al., 2018).

Anti-inflammatory and Analgesic Activities

Nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Studies on these compounds reveal their potential in developing new treatments for inflammatory and pain-related conditions (L. Navidpour et al., 2014).

Antiviral Activity

The synthesis of nicotinic acid derivatives has led to the discovery of compounds with antiviral activity. This includes the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which showed efficacy against the tobacco mosaic virus (Zhuo Chen et al., 2010).

G Protein Receptor Activation

Nicotinic acid activates the G protein estrogen receptor (GPER), mediating signalling in breast cancer cells and cancer-associated fibroblasts. This discovery broadens our understanding of nicotinic acid's mechanisms and supports its potential in treating various diseases (M. Santolla et al., 2014).

Synthesis of Hydrazides

6-Chloro-nicotinic acid hydrazide, a derivative of nicotinic acid, was synthesized from 6-chloro-nicotinic acid, demonstrating effective methods for creating such compounds with potential applications in various scientific fields (Long Fei-fe, 2013).

Environmental Biodegradation

The isolation of a bacterium capable of mineralizing 6-chloronicotinic acid highlights the potential for bioremediation of environmental contaminants. This bacterium uses a novel chlorohydrolase to dechlorinate 6-chloronicotinic acid, contributing to our understanding of environmental degradation pathways (M. Shettigar et al., 2012)

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Propriétés

IUPAC Name

6-(4-chlorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPOIXVQQDLMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629848
Record name 6-(4-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31676-66-1
Record name 6-(4-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Chlorophenyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(4-Chlorophenyl)nicotinic acid
Reactant of Route 3
Reactant of Route 3
6-(4-Chlorophenyl)nicotinic acid
Reactant of Route 4
Reactant of Route 4
6-(4-Chlorophenyl)nicotinic acid
Reactant of Route 5
Reactant of Route 5
6-(4-Chlorophenyl)nicotinic acid
Reactant of Route 6
Reactant of Route 6
6-(4-Chlorophenyl)nicotinic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.